

# evolutionary conservation of the M2e epitope

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | M2 Peptide |           |
| Cat. No.:            | B15599771  | Get Quote |

An In-depth Technical Guide on the Evolutionary Conservation of the M2e Epitope

## Introduction

The ectodomain of the matrix protein 2 (M2e) of the influenza A virus is a primary target in the development of universal influenza vaccines.[1] Unlike the highly variable hemagglutinin (HA) and neuraminidase (NA) surface proteins, the M2e epitope exhibits a high degree of evolutionary conservation across various influenza A subtypes.[2][3] This conservation is crucial for developing a vaccine that can offer broad protection against different influenza strains, including seasonal and potential pandemic viruses.[4][5]

The M2 protein is a homotetrameric type III membrane protein that functions as an ion channel, essential for the uncoating of the viral core within an infected cell.[5][6] The M2e epitope constitutes the extracellular N-terminal 23 amino acids of the M2 protein.[7][8] While M2 is less abundant on the virion surface compared to HA and NA, it is copiously expressed on the surface of infected cells, making it a viable target for antibody-mediated immune responses.[7] This guide provides a detailed overview of the evolutionary conservation of M2e, the experimental protocols used to assess it, and the mechanisms underlying M2e-based immunity.

## **Data Presentation: M2e Sequence Conservation**

The M2e sequence is highly conserved, particularly within the first nine amino acids of the N-terminus, which are almost identical across all known human influenza A strains since 1918.[6] [7] However, variations exist, primarily between strains from different host species such as



humans, birds, and pigs.[8][9] These variations are important considerations for the design of a truly universal M2e-based vaccine.

# Table 1: Comparison of M2e Consensus Sequences Across Different Host Species

This table presents the consensus amino acid sequences of the M2e epitope derived from human, avian, and swine influenza A viruses. The differences, though minor, are critical for vaccine design.

| Host  | M2e Consensus Sequence<br>(Amino Acids 1-23) | Reference |
|-------|----------------------------------------------|-----------|
| Human | SLLTEVETPIRNEWGCRCND<br>SSD                  | [8][10]   |
| Avian | SLLTEVETPTRTGWECNCSG<br>SSD                  | [8][11]   |
| Swine | SLLTEVETPTRSEWECRCSG<br>SSD                  | [8][11]   |

Note: Bolded residues indicate positions with common variations between host species.

## **Table 2: Prevalence of Amino Acid Variations in M2e**

Analysis of thousands of M2e sequences has revealed specific positions where amino acid substitutions are more likely to occur. This table summarizes the most frequent variations.



| Position | Human<br>Consensus | Common<br>Variations<br>(Host) | Conservation<br>Level | Reference |
|----------|--------------------|--------------------------------|-----------------------|-----------|
| 10       | Р                  | -                              | High                  | [11][12]  |
| 11       | I                  | T (Avian, Swine)               | Moderate              | [11][12]  |
| 13       | R                  | T (Avian)                      | Moderate              | [8]       |
| 14       | N                  | S (Swine)                      | Moderate              | [8]       |
| 16       | G                  | -                              | High                  | [8]       |
| 18       | R                  | K (some Avian)                 | Moderate              | [13]      |
| 20       | N                  | -                              | High                  | [8]       |
| 21       | D                  | G (some Avian)                 | Moderate              | [8]       |

## **Experimental Protocols**

Assessing the evolutionary conservation and immunological relevance of the M2e epitope involves a combination of bioinformatics and laboratory-based immunological assays.

# **Bioinformatic Analysis of M2e Sequence Conservation**

This protocol outlines the steps for a computational analysis of M2e sequence variability.

Objective: To determine the degree of conservation of the M2e amino acid sequence across a large dataset of influenza A virus isolates from different hosts and subtypes.

### Methodology:

- Sequence Retrieval: Obtain a comprehensive set of influenza A virus M gene sequences from public databases such as the Influenza Research Database (fludb.org) or NCBI.[14]
- Sequence Alignment: Perform a multiple sequence alignment (MSA) of the retrieved M gene sequences using software like MAFFT or UGENE Multiple Alignment software.[11][14] This aligns the M2e coding region for direct comparison.

## Foundational & Exploratory





- Phylogenetic Analysis: Construct a phylogenetic tree from the aligned sequences to visualize
  the evolutionary relationships between M2e sequences from different viral lineages (e.g.,
  human, avian, swine).[11][14] The tree can be visualized using tools like the Interactive Tree
  Of Life (iTOL) server.[14]
- Consensus Sequence Generation: For distinct clades identified in the phylogenetic tree (e.g., human pre-2009, H1N1pdm09, avian), generate consensus sequences to identify the most prevalent amino acid at each position.[11]
- Variability Analysis: Calculate the frequency of amino acid residues at each position within the M2e epitope to identify highly conserved regions and variable hotspots.[11]

## Immunological Cross-Reactivity Assessment by ELISA

This protocol details an Enzyme-Linked Immunosorbent Assay (ELISA) to determine if antibodies generated against one M2e variant can recognize M2e from different influenza strains.

Objective: To quantify the binding of M2e-specific antibodies (from vaccinated animals or monoclonal sources) to synthetic M2e peptides representing different influenza A lineages.

#### Methodology:

- Plate Coating: Coat 96-well ELISA plates with synthetic M2e peptides (e.g., human, avian, and swine consensus sequences) at a concentration of 1-10 μg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[8]
- Washing and Blocking: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 5% non-fat dry milk) and incubating for 1-2 hours at room temperature.
- Antibody Incubation: Add serial dilutions of the test sera (from M2e-vaccinated animals) or monoclonal antibodies to the wells. Incubate for 1-2 hours at room temperature.
- Secondary Antibody Incubation: After washing, add a horseradish peroxidase (HRP)conjugated secondary antibody specific for the primary antibody's species and isotype (e.g., anti-mouse IgG-HRP). Incubate for 1 hour at room temperature.



- Detection: After a final wash, add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>) and measure the optical density (OD) at 450 nm using a microplate reader.
- Data Analysis: The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value significantly above the background control. Compare titers across the different M2e peptides to assess cross-reactivity.[8]

## **Visualizations: Workflows and Mechanisms**

The following diagrams, created using the DOT language, illustrate key processes in M2e-based vaccine research.





Click to download full resolution via product page

Caption: Workflow for evaluating M2e vaccine efficacy in an animal model.





Click to download full resolution via product page

Caption: Mechanism of M2e-antibody mediated cell cytotoxicity (ADCC).

## **Mechanism of M2e-Based Protection**

The protective immunity conferred by M2e-based vaccines is primarily mediated by non-neutralizing antibodies.[7] Unlike antibodies against HA that block viral entry, M2e-specific antibodies target infected cells that express the M2 protein on their surface.[6][7] The main mechanism of action is believed to be Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) or Antibody-Dependent Cellular Phagocytosis (ADCP).[2][7]

In this process, the Fab portion of an M2e-specific IgG antibody binds to the M2e epitope on an infected cell. The Fc portion of the antibody is then recognized by Fcy receptors on immune effector cells, such as Natural Killer (NK) cells and macrophages.[15] This engagement activates the effector cells to release cytotoxic granules or initiate phagocytosis, leading to the destruction of the infected cell before new virions are assembled and released.[2] This clearance of infected cells reduces the overall viral load and mitigates disease severity.[5]

## Conclusion



The ectodomain of the M2 protein is a highly conserved epitope among influenza A viruses, making it a compelling target for a universal vaccine. While minor variations exist between strains from different hosts, a significant portion of the M2e sequence, especially the N-terminus, is remarkably stable. This high degree of conservation has been extensively documented through bioinformatic analysis of thousands of viral sequences. Immunological studies confirm that antibodies raised against consensus M2e sequences can offer broad cross-reactivity. The primary protective mechanism relies on Fc-mediated effector functions, which eliminate infected cells and reduce viral propagation. Future M2e-based vaccine strategies may incorporate multiple M2e variants to further broaden coverage and overcome the challenge of host-specific sequence variations.[9][16]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. M2e-Based Influenza Vaccines with Nucleoprotein: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Universal M2 ectodomain-based influenza A vaccines: preclinical and clinical developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Matrix Protein 2 Ectodomain in the Development of Universal Influenza Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Therapy with M2e-Specific IgG Selects for an Influenza A Virus Mutant with Delayed Matrix Protein 2 Expression PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | Self-Assembly M2e-Based Peptide Nanovaccine Confers Broad Protection Against Influenza Viruses [frontiersin.org]
- 9. Virus-like Particles Containing Multiple M2 Extracellular Domains Confer Improved Crossprotection Against Various Subtypes of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]







- 10. M2e/NP Dual Epitope-Displaying Nanoparticles Enhance Cross-Protection of Recombinant HA Influenza Vaccine: A Universal Boosting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M2e-based universal influenza vaccines: a historical overview and new approaches to development PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Role of M2e in the Development of Universal Influenza Vaccines FluTrackers News and Information [flutrackers.com]
- 16. Universal Live-Attenuated Influenza Vaccine Candidates Expressing Multiple M2e Epitopes Protect Ferrets against a High-Dose Heterologous Virus Challenge PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [evolutionary conservation of the M2e epitope].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15599771#evolutionary-conservation-of-the-m2e-epitope]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com